molecular formula C12H18N4O3 B12612712 N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide CAS No. 911321-16-9

N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide

Cat. No.: B12612712
CAS No.: 911321-16-9
M. Wt: 266.30 g/mol
InChI Key: HFFXLYNDAFXRKM-UHFFFAOYSA-N
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Description

N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide is a complex organic compound with a unique structure that includes a nitrophenyl group, a dimethylaminoethyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with N,N-dimethylethylenediamine followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Nitrophenyl)acetamide: Similar structure but lacks the dimethylaminoethyl group.

    N-(3-Nitrophenyl)acetamide: Similar structure with the nitro group in a different position.

    N-(2-Dimethylaminoethyl)acetamide: Lacks the nitrophenyl group.

Uniqueness

N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide is unique due to the presence of both the nitrophenyl and dimethylaminoethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

911321-16-9

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

N-[4-[2-(dimethylamino)ethylamino]-3-nitrophenyl]acetamide

InChI

InChI=1S/C12H18N4O3/c1-9(17)14-10-4-5-11(12(8-10)16(18)19)13-6-7-15(2)3/h4-5,8,13H,6-7H2,1-3H3,(H,14,17)

InChI Key

HFFXLYNDAFXRKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NCCN(C)C)[N+](=O)[O-]

Origin of Product

United States

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